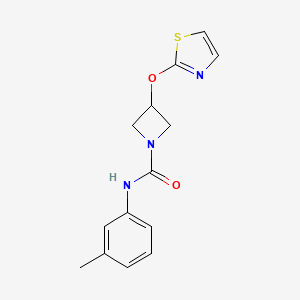![molecular formula C15H15N5OS2 B2730114 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 899740-73-9](/img/structure/B2730114.png)
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, which are structurally related to the compound of interest, has been explored as potential anticancer agents with low toxicity. These compounds were synthesized by replacing the acetamide group with an alkylurea moiety, resulting in a series of derivatives with potent antiproliferative activity and reduced acute oral toxicity. The synthesis process involved the use of a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole, which retained the antiproliferative and inhibitory activity against PI3K and mTOR .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis . Additionally, the molecular geometry of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related heterocyclic compounds have been described. For example, the one-pot synthesis of N-substituted thieno and benzothieno[2,3-d]pyrimidinones from thiophene-2-yl ureas involves an intramolecular cyclization that is regioselective and allows for independent functionalization of the pyrimidinone N3 and C4 positions . Another study reported the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones by reacting 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through various characterization studies. The synthesized compounds have been evaluated for their antiproliferative activities in vitro against different cancer cell lines, and their inhibitory activity against PI3Ks and mTORC1 has been tested. The compounds have shown reduced acute oral toxicity and the ability to effectively inhibit tumor growth in a mice model . Additionally, the spectroscopic and structural properties of these compounds have been thoroughly analyzed, including their vibrational wavenumbers, chemical shifts, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties .
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Pyrimidine Derivatives: A study by Rao et al. (2011) explored an efficient method for synthesizing pyrimidine derivatives using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) (Rao et al., 2011).
- Pharmacological Screening: Bhat et al. (2014) synthesized a new series of pyrimidine derivatives and screened them for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).
Antioxidant and Antimicrobial Properties
- Antioxidant Determination: Abd-Almonuim et al. (2020) prepared a derivative that showed significant antioxidant activities (Abd-Almonuim et al., 2020).
- Antibacterial and Antifungal Activity: Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives and evaluated their antibacterial and antifungal activities (Maddila et al., 2016).
Anticancer Applications
- Inhibitors of Tyrosine Kinase Receptors: Li et al. (2019) synthesized 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as potent anti-CML agents through the PI3K/AKT signaling pathway (Li et al., 2019).
- Antiproliferative Activity: Siddig et al. (2021) designed and synthesized urea and thiourea derivatives containing a benzimidazole group, showing potential as anticancer agents (Siddig et al., 2021).
Herbicidal and Insecticidal Activities
- Synthesis and Herbicidal Activities: Zilian (2014) reported the design of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings with herbicidal activities (Zilian, 2014).
properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-pyrimidin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-14(20-13-16-7-3-8-17-13)18-9-4-10-22-15-19-11-5-1-2-6-12(11)23-15/h1-3,5-8H,4,9-10H2,(H2,16,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJOXGXISMAODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCNC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

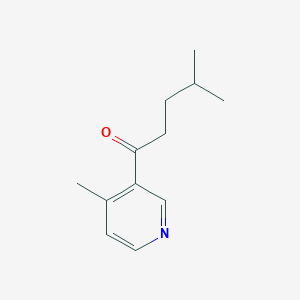
![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)

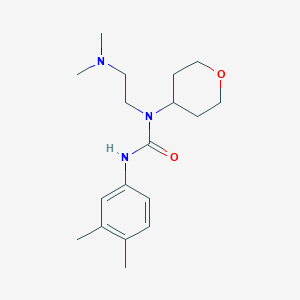
![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)
![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)
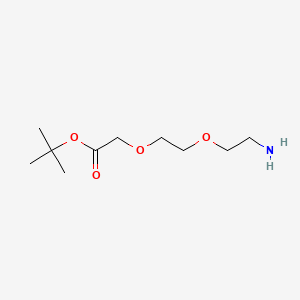
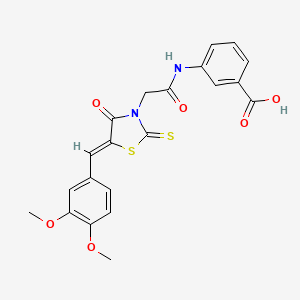

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2730049.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2730050.png)
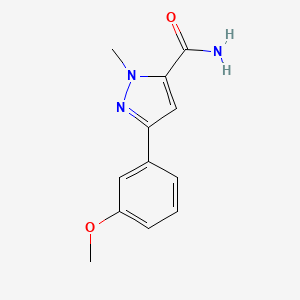
![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730053.png)
